molecular formula C24H22ClN5O3 B10832952 Azetidine urea derivative 2

Azetidine urea derivative 2

Cat. No.: B10832952
M. Wt: 463.9 g/mol
InChI Key: DUGFOZRFNIVGIA-UHFFFAOYSA-N
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Description

Azetidine urea derivative 2 is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often involve photochemical activation to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of azetidine urea derivative 2 may involve the use of metal catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Azetidine urea derivative 2 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert this compound into amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the azetidine ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted azetidines, which can be further functionalized for various applications.

Scientific Research Applications

Azetidine urea derivative 2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of azetidine urea derivative 2 involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . The nitrogen atom in the azetidine ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Uniqueness: Azetidine urea derivative 2 is unique due to its balanced ring strain, which provides a combination of stability and reactivity that is not observed in aziridines or pyrrolidines. This unique reactivity makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C24H22ClN5O3

Molecular Weight

463.9 g/mol

IUPAC Name

3-[2-[3-(4-chlorophenoxy)phenoxy]ethyl]-N-imidazo[1,2-b]pyridazin-3-ylazetidine-1-carboxamide

InChI

InChI=1S/C24H22ClN5O3/c25-18-6-8-19(9-7-18)33-21-4-1-3-20(13-21)32-12-10-17-15-29(16-17)24(31)28-23-14-26-22-5-2-11-27-30(22)23/h1-9,11,13-14,17H,10,12,15-16H2,(H,28,31)

InChI Key

DUGFOZRFNIVGIA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=CN=C3N2N=CC=C3)CCOC4=CC(=CC=C4)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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